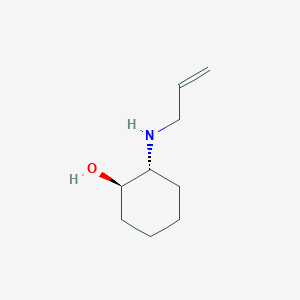
(1R,2R)-2-(Allylamino)cyclohexanol
Übersicht
Beschreibung
“(1R,2R)-2-(Allylamino)cyclohexanol”, also known as tACOH, is a chiral amino alcohol. It has a linear formula of C9H17NO and a molecular weight of 155.242 . This compound has generated significant interest in scientific research over the past few years due to its unique structure and physical and chemical properties.
Wissenschaftliche Forschungsanwendungen
Optical Resolution of Ketones :
- Solladié and Lohse (1993) demonstrated that a derivative of cyclohexanol was a potent agent for the optical resolution of ketones, specifically used for resolving trans dimethyl cyclopentanone-3,4-dicarboxylate, achieving an 80% yield of the (SS) enantiomer (Solladié & Lohse, 1993).
Acetylcholine-Storage-Blocking Activities :
- Rogers et al. (1989) synthesized derivatives and analogues of trans-2-(4-phenylpiperidino)cyclohexanol, demonstrating their potency in acetylcholine active-transport assays (Rogers et al., 1989).
Chiral Fluorescent Conversion Reagent for Fatty Acids :
- Akasaka and Ohrui (1999) synthesized (1R,2R)-2-(2,3-Anthracenedicarboximido)cyclohexanol as a highly sensitive chiral fluorescent conversion reagent, which was effective in separating diastereomeric derivatives of chiral branched fatty acids (Akasaka & Ohrui, 1999).
Selective Oxidation Studies :
- Liu and Friend (2010) studied the oxidation of cyclic alcohols by atomic oxygen on Au(111), indicating the importance of C═C functionalities in determining the reactivity of molecules in heterogeneous oxidative transformations on Au-based materials (Liu & Friend, 2010).
Carcinogenic/Co-carcinogenic Effects :
- Márquez-Rosado et al. (2007) explored the co-carcinogenic effect of cyclohexanol in a rat hepatocarcinogenesis model, finding that cyclohexanol potentially potentiated the development of preneoplastic liver lesions (Márquez-Rosado et al., 2007).
Synthesis of Pharmaceutical Intermediates :
- Schiffers and Bolm (2008) reported the synthesis and resolution of racemic trans-2-(N-Benzyl)Amino-1-Cyclohexanol, showcasing its relevance in creating enantiopure intermediates for pharmaceutical applications (Schiffers & Bolm, 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
(1R,2R)-2-(prop-2-enylamino)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-7-10-8-5-3-4-6-9(8)11/h2,8-11H,1,3-7H2/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIPKNWIQIQHLA-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1CCCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN[C@@H]1CCCC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






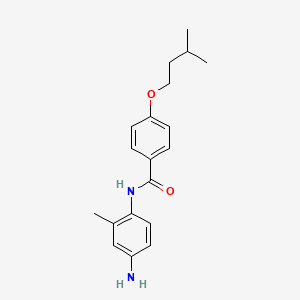
![N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385072.png)
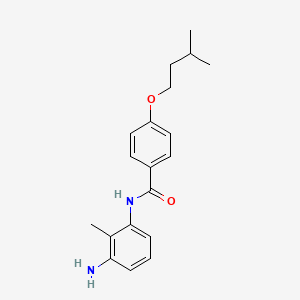


![N-(4-Aminophenyl)-2-([1,1'-biphenyl]-4-yloxy)-acetamide](/img/structure/B1385078.png)
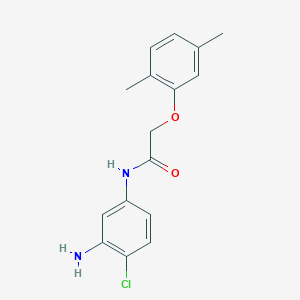
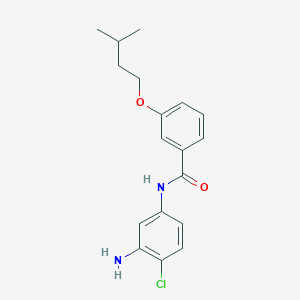
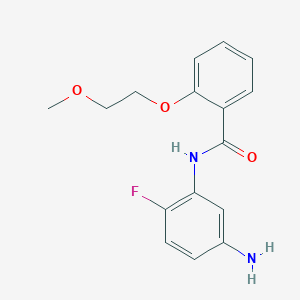
![N-(5-Amino-2-fluorophenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385083.png)
